molecular formula C19H20N2O4S B2368787 4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-58-5

4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2368787
CAS No.: 898454-58-5
M. Wt: 372.44
InChI Key: LAIURTXAAXWBSL-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a synthetically designed small molecule of significant interest in early-stage drug discovery and chemical biology. Its core structure incorporates a benzenesulfonamide group linked to a complex, polycyclic tetrahydroquinolinone scaffold. The benzenesulfonamide moiety is a privileged pharmacophore in medicinal chemistry, known for its ability to act as a key binding group for a wide range of biological targets. This specific chemical architecture suggests potential for high-affinity interactions with enzymes and receptors. Research into this compound and its analogs is primarily focused on its utility as a chemical probe to investigate novel biological pathways, particularly those involving protein-protein interactions that are difficult to modulate with traditional small molecules. The molecule's complex, rigid framework makes it a valuable candidate for fragment-based drug discovery and for screening against diverse target classes, including kinases and other hydrolytic enzymes where sulfonamide-containing compounds are known to exhibit activity. Its primary research value lies in its use as a tool compound to elucidate complex cellular signaling mechanisms and to serve as a starting point for the rational design of more potent and selective therapeutic agents.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-8-16(5-6-17(12)25-2)26(23,24)20-15-9-13-4-3-7-21-18(22)11-14(10-15)19(13)21/h5-6,8-10,20H,3-4,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIURTXAAXWBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activities, specifically focusing on antimicrobial effects and cytotoxicity.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 352.39 g/mol
  • LogP : -0.1 at 25°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including heteroannulation techniques that utilize anthranilic acid and various carbonyl-containing reagents. Recent advancements have introduced metal-free synthesis methods that enhance efficiency and reduce environmental impact .

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. In particular, studies have shown that the synthesized quinolone derivatives possess activity against both gram-positive and gram-negative bacterial strains. The mechanism of action is often attributed to interference with bacterial DNA replication .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundGram-positive ActivityGram-negative Activity
8ModerateHigh
15HighModerate
17LowHigh

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives exhibit low toxicity towards normal human cells. For example, when compared to doxorubicin—a standard chemotherapeutic agent—compounds like 8 and 15 showed significantly reduced cytotoxic effects on normal lung fibroblast cells (WI38), suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Comparison with Doxorubicin

CompoundIC50 (μM) in WI38 CellsRelative Toxicity
Doxorubicin10High
850Low
1540Low

The potential mechanisms by which these compounds exert their biological effects include:

  • Inhibition of DNA gyrase : A target for many quinolone antibiotics.
  • Disruption of bacterial cell membrane integrity .
  • Interference with protein synthesis .

Molecular docking studies have been employed to predict binding affinities to target proteins, enhancing the understanding of their interactions at the molecular level .

Case Studies

A notable case study involved the evaluation of a series of quinolone derivatives in vitro against various bacterial strains. The study reported that specific modifications in the chemical structure led to enhanced antibacterial efficacy without significantly increasing toxicity .

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of the pyrroloquinoline structure can exhibit anti-inflammatory properties. Studies have shown that compounds similar to 4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. For example:

  • Inhibition of COX Enzymes : Compounds with similar structures have demonstrated significant inhibition of COX-II activity, which is linked to reduced inflammation and pain relief in various models of inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • Cell Proliferation Inhibition : Research indicates that derivatives can inhibit the proliferation of cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression. For instance, certain quinoline derivatives have shown promising results against breast and colon cancer cell lines by triggering apoptotic pathways .

Antimicrobial Activity

The compound's ability to combat microbial infections has also been investigated:

  • Broad-spectrum Antibacterial Effects : Some studies suggest that similar compounds possess broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .

Case Study 1: Anti-inflammatory Mechanism

A study conducted by Bandgar et al. highlighted the synthesis of a series of pyrrole-based compounds exhibiting anti-inflammatory activity. The most active compound showed a percentage inhibition of COX-II significantly higher than traditional NSAIDs like phenylbutazone .

Case Study 2: Anticancer Activity

Aydin et al. synthesized several quinoline derivatives and evaluated their anticancer properties against various cancer cell lines. One notable derivative demonstrated an IC50 value indicating potent antiproliferative activity against human cancer cells, supporting the hypothesis that modifications in the quinoline structure can enhance biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX-II inhibition
AnticancerInduction of apoptosis
AntimicrobialBroad-spectrum activity against bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 4-methoxy-3-methyl-N-(2-oxo-pyrroloquinolin-8-yl)benzenesulfonamide lies in its combination of a pyrroloquinolinone core and a substituted benzenesulfonamide. Below is a detailed comparison with structurally related compounds identified in the evidence:

Core Structure Variations

  • Pyrroloquinolinone Derivatives: N-(4-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-Ij]Quinolin-8-Yl)Propionamide (898435-23-9): Shares the same pyrroloquinolinone core but substitutes the benzenesulfonamide with a propionamide group. N-(1-Methyl-2-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-Ij]Quinolin-8-Yl)Butyramide (898410-90-7): Features a butyramide substituent and an additional methyl group on the pyrrolidine ring. The extended aliphatic chain may enhance lipophilicity compared to the target compound’s aromatic sulfonamide .

Substituent Functionalization

  • Sulfonamide vs. Amide/Carboxylate Derivatives: (2,5-Difluorophenyl)-N-(3-(1-Methyl-1H-Pyrazol-4-Yl)Quinolin-6-Yl)Methanesulfonamide (BP 1247): Contains a simpler methanesulfonamide group attached to a quinoline core. The fluorine substituents on the benzene ring increase electronegativity, contrasting with the target’s electron-donating methoxy and methyl groups .

Structural and Functional Implications

Electronic Effects

  • In contrast, analogs with electron-withdrawing groups (e.g., nitro in ) exhibit reduced electron density, affecting their reactivity and interaction profiles .

Pharmacological Potential (Inferred)

While direct bioactivity data are absent in the evidence, structural analogs suggest possible applications:

  • Sulfonamide-Containing Compounds: Known to inhibit carbonic anhydrases, cyclooxygenases, and bacterial dihydropteroate synthases. The target’s substituted benzenesulfonamide may target similar enzymes .
  • Pyrroloquinolinone Core: This scaffold is present in bioactive molecules with reported antitumor and anti-inflammatory activities. Substituent variations could modulate selectivity and potency .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves constructing the pyrroloquinoline core via Fischer indole synthesis (reacting ketones with phenylhydrazine under acidic conditions), followed by sulfonamide coupling. Key intermediates include:

  • A methoxy-methylbenzenesulfonamide precursor.
  • A pyrroloquinoline ketone derivative, formed through cyclization and oxidation steps . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol).

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography resolves the fused pyrroloquinoline-sulfonamide framework, confirming bond lengths (e.g., S–N bonds at ~1.63 Å) and dihedral angles critical for steric interactions .
  • NMR spectroscopy identifies substituents: Methoxy groups appear as singlets near δ 3.8 ppm (¹H), while quinoline protons show splitting patterns (δ 6.5–8.5 ppm) .
  • Mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks matching theoretical values within 2 ppm error) .

Q. What initial biological activity assessments are relevant for this compound?

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
  • Cellular permeability studies via HPLC-MS quantification in Caco-2 cell monolayers.
  • Docking simulations to predict binding to the ATP pocket of target proteins, guided by the sulfonamide’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can computational chemistry aid in overcoming steric hindrance during synthesis?

  • Transition state modeling (DFT calculations at the B3LYP/6-31G* level) identifies steric clashes in the sulfonamide coupling step. Adjusting substituent positions (e.g., methoxy vs. methyl groups) reduces van der Waals repulsions .
  • Solvent effect simulations (COSMO-RS) optimize reaction media—polar aprotic solvents like DMF improve reagent solubility and stabilize intermediates .

Q. What strategies resolve discrepancies between computational predictions and experimental yields?

  • Multivariate analysis (e.g., Design of Experiments) tests factors like temperature, catalyst loading, and stoichiometry. For example, a 10% excess of the pyrroloquinoline ketone improves yields by 15% .
  • In situ IR spectroscopy monitors reaction progress, detecting intermediate accumulation that may not align with theoretical pathways .

Q. How can researchers optimize the compound’s selectivity for biological targets?

  • Structure-activity relationship (SAR) studies systematically modify the methoxy and methyl groups. For instance, replacing 3-methyl with chloro enhances selectivity for COX-2 over COX-1 (IC₅₀ ratio: 12:1 vs. 3:1) .
  • Metabolic stability assays in liver microsomes identify vulnerable sites (e.g., oxidation of the pyrroloquinoline ring), guiding deuterium incorporation at C4 to prolong half-life .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Forced degradation studies (acid/base/oxidative stress) with HPLC-MS analysis reveal hydrolysis of the sulfonamide group at pH < 3.
  • Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when stored in amber vials with desiccants .

Methodological Notes

  • Key references : Synthetic protocols from and , computational strategies from , and SAR principles from are prioritized.
  • Data presentation : Tabulate crystallographic data (bond lengths/angles) and NMR shifts for clarity.

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